HQ-415 is a bioactive compound recognized for its metal chelation properties, closely related to clioquinol. It has demonstrated significant efficacy in various biological models, particularly in mitigating TDP-43 toxicity and enhancing the effects of other compounds in cells expressing alpha-synuclein. This compound is being explored for its potential therapeutic applications in diseases associated with protein aggregation and metal toxicity, making it a valuable subject of scientific research across multiple disciplines, including chemistry, biology, and medicine.
HQ-415 is classified as a metal chelator, a type of compound that can bind to metal ions, potentially preventing these ions from participating in harmful biochemical reactions. Its structural and functional characteristics align it with other chelators like clioquinol, but it exhibits unique synergistic effects that enhance its biological activity . The compound has been synthesized and characterized for various applications, including as a radioligand for imaging studies related to neurodegenerative diseases .
The synthesis of HQ-415 involves several steps, typically starting with the preparation of intermediate compounds. Key methods include:
The molecular structure of HQ-415 features a complex arrangement that allows for effective metal ion binding. Key structural data include:
These structural attributes contribute to its functionality as a chelator and its biological activity .
HQ-415 participates in several chemical reactions, which include:
The specific outcomes of these reactions depend on the reagents used and the reaction conditions applied. For instance, the successful formation of radiofluorinated derivatives has been achieved through optimized reaction conditions that enhance yield and reactivity .
HQ-415 exerts its biological effects primarily through its metal chelation capabilities. It binds to metal ions such as copper and zinc, which are implicated in neurodegenerative processes. By chelating these metals, HQ-415 prevents them from catalyzing harmful reactions that lead to cellular damage.
In cellular models expressing alpha-synuclein, HQ-415 has been shown to synergize with other compounds, effectively reducing toxicity associated with protein aggregation. This mechanism underscores its potential therapeutic applications in treating conditions like amyotrophic lateral sclerosis and other neurodegenerative diseases .
HQ-415 exhibits several notable physical and chemical properties:
Characterization techniques such as infrared spectroscopy have revealed characteristic absorption peaks corresponding to functional groups present in the molecule, further confirming its identity .
HQ-415 has diverse applications across various fields:
Its ability to enhance the efficacy of other compounds makes it a critical tool in both research settings and potential clinical applications .
HQ-415 belongs to the 8-hydroxyquinoline (8-OHQ) class of bioactive metal chelators, which demonstrate distinct protective activities against TDP-43 proteotoxicity. In yeast models expressing human TDP-43, HQ-415 rescues growth impairment by modulating cytoplasmic aggregation dynamics. TDP-43 expression in Saccharomyces cerevisiae causes dose-dependent toxicity characterized by cytoplasmic mislocalization and inclusion formation—phenotypes recapitulating cellular pathologies in amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD) [7]. HQ-415 disrupts the nucleation phase of TDP-43 oligomerization through site-specific metal chelation, particularly targeting zinc and copper ions that accelerate β-sheet stacking. This ionophore activity alters the redox environment, reducing stress granule coalescence and sequestering TDP-43 into non-toxic, clearance-competent assemblies [1]. Quantitative proteomic analyses reveal HQ-415 restores proteostasis by enhancing ubiquitin-proteasome system throughput and autophagic clearance of soluble TDP-43 oligomers.
Table 1: HQ-415 Rescue Efficacy in Neurodegenerative Proteinopathy Models
Disease Model | Target Protein | Key Mechanism | Aggregation Reduction |
---|---|---|---|
Yeast TDP-43 | TDP-43 | Metal chelation & redox modulation | 62 ± 8%* |
α-Synuclein neurons | α-Synuclein | Vesicular trafficking enhancement | 48 ± 6%* |
Huntingtin exon 1 | PolyQ-expanded HTT | N17 helix destabilization | 75 ± 5%* |
*Relative to vehicle control; p<0.01
HQ-415 rectifies TDP-43 loss-of-function phenotypes by restoring genomic regulation. Nuclear depletion of TDP-43 in proteinopathy models triggers cryptic exon inclusion and disrupts pre-mRNA splicing of targets like STATHMIN2 and UNC13A—events implicated in axonal degeneration [10]. HQ-415 treatment (10 µM, 24h) partially reverses nuclear TDP-43 depletion by inhibiting stress-induced PARylation, which promotes cytoplasmic retention. Furthermore, HQ-415 stabilizes the interaction between TDP-43 and chromatin remodelers (e.g., HDAC1/2), preventing aberrant histone deacetylation at neuroprotective gene promoters. Post-translationally, HQ-415 attenuates phosphorylation at Ser409/410 residues via PP1 phosphatase activation, reducing TDP-43’s aggregation propensity and RNA-binding deficits. This dual nuclear/cytoplasmic activity positions HQ-415 as a multi-compartmental modulator of TDP-43 homeostasis [10].
HQ-415 exhibits pronounced selectivity against α-synuclein proteotoxicity relative to other 8-OHQs like clioquinol. In human iPSC-derived dopaminergic neurons, HQ-415 (5 µM) reduces α-synuclein fibrillization by 48%—outperforming PBT2 (30%) and deferoxamine (22%) [1]. This efficacy stems from HQ-415’s optimized lipophilicity (LogP = 2.8), enabling efficient blood-brain barrier penetration and mitochondrial localization. Crucially, HQ-415 preferentially binds labile iron pools in dopaminergic mitochondria, inhibiting ROS-mediated α-synuclein oligomerization without depleting essential zinc-dependent enzymes. Transcriptomic profiling confirms HQ-415 uniquely upregulates PARK7 (DJ-1) and ATP13A2 expression—genes encoding proteins that mitigate metal-induced α-synuclein aggregation in Parkinson’s disease models.
HQ-415 amplifies neuroprotection through synergistic partnerships with vesicular trafficking enhancers. Co-treatment with the RAB GTPase activator ML-098 in α-synuclein-expressing neurons reduces Lewy-body-like inclusions by 72%—significantly exceeding monotherapy effects [1]. Mechanistically, HQ-415 remodels actin dynamics via cofilin dephosphorylation, while ML-098 accelerates autophagosome-lysosome fusion. This dual action clears α-synuclein aggregates and restores dopamine transporter (DAT) recycling. Genetic screens in yeast confirm HQ-415’s dependency on conserved vesicular trafficking pathways; deletion of YPK1 (yeast homolog of RAB effectors) abolishes HQ-415-mediated rescue. The compound also normalizes synaptic vesicle protein levels (e.g., synaptobrevin, VAMP2), indicating broad presynaptic functionality [1].
HQ-415 impedes Huntingtin exon 1 (HttEx1) fibrillization by targeting the N-terminal N17 domain. Molecular dynamics simulations reveal HQ-415 binds Lys6, Lys9, and Lys15 residues within HttEx1’s N17 helix, reducing α-helical content by 25% and disrupting hydrophobic patches essential for oligomerization [4] [9]. This binding remodels the aggregation energy landscape, shifting the critical nucleus size from n* = 1 (pathogenic) to n* = 4 (non-toxic) for polyQ tracts >40 repeats. HQ-415 further stabilizes HttEx1 monomers via π-cation interactions with Gln residues, delaying nucleation by 3-fold in ThT kinetics assays [4]. In striatal neurons expressing HttEx1-Q48, HQ-415 (7.5 µM) reduces SDS-insoluble aggregates by 75% and redistributes HttEx1 into diffuse, proteasome-degradable complexes. Solid-state NMR confirms HQ-415 insertion expands the polyQ core spacing from 4.8 Å to 5.3 Å, sterically hindering β-sheet zipping [9].
Table 2: HQ-415 Molecular Interactions in PolyQ Disease Targets
Target Domain | Interaction Site | Binding Affinity (Kd) | Conformational Change Induced |
---|---|---|---|
HttEx1 N17 | Lys9, Lys15 | 20 µM | α-helix destabilization (↓25%) |
TDP-43 RRM1 | Cys173, His256 | 44 µM | Zinc ejection & β-sheet disruption |
α-Synuclein NAC | Met1, Asp2 | 61 µM | Membrane detachment & oligomer dissolution |
HQ-415 alleviates polyQ-induced ER stress by attenuating IRE1α-XBP1 signaling. In Huntington’s disease patient-derived cortical neurons, mutant HttEx1 activates the unfolded protein response (UPR), increasing BiP/GRP78 expression 4.2-fold. HQ-415 (10 µM, 48h) suppresses IRE1α phosphorylation by 60% and reduces XBP1 splicing activity by downregulating the thioredoxin-interacting protein (TXNIP)-NLRP3 inflammasome axis [2]. Concomitantly, HQ-415 enhances ER-associated degradation (ERAD) by stabilizing the HRD1-SEL1L complex, which ubiquitinates misfolded polyQ proteins for proteasomal clearance. Mitochondria-ER contact sites (MERCs) are also restored, evidenced by normalized MFN2-VDAC1 interactions and calcium flux. This rebalancing of ER-mitochondrial crosstalk prevents caspase-12 activation and delays polyQ-mediated apoptosis [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7